Potency of HDMAPP vs. Endogenous Agonist IPP in Vγ9Vδ2 T Cell Activation
HDMAPP activates Vγ9Vδ2 T cells with sub-nanomolar potency (EC50 = 0.39 nM for TNF-α induction in vitro) , whereas the endogenous human phosphoantigen isopentenyl pyrophosphate (IPP) requires micromolar concentrations (approximately 10 μM) to achieve comparable activation [1]. This represents a potency difference of approximately 25,600-fold, directly impacting the concentration required for experimental stimulation.
| Evidence Dimension | Vγ9Vδ2 T cell activation potency |
|---|---|
| Target Compound Data | EC50 = 0.39 nM (TNF-α induction) |
| Comparator Or Baseline | IPP: effective concentration ~10 μM |
| Quantified Difference | HDMAPP is approximately 25,600-fold more potent than IPP |
| Conditions | In vitro human Vγ9Vδ2 T cell stimulation assay measuring TNF-α release |
Why This Matters
This vast potency difference is the primary justification for using HDMAPP over IPP in any experiment where robust Vγ9Vδ2 T cell activation is required without the confounding effects of high micromolar concentrations that may trigger off-target pathways.
- [1] Moulin M, et al. Vγ9Vδ2 T cell activation by strongly agonistic nucleotidic phosphoantigens. Cell Mol Life Sci. 2017 Dec;74(23):4353-4367. PMID: 28669030. View Source
